molecular formula C12H12ClNO B188254 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one CAS No. 73863-55-5

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one

Cat. No.: B188254
CAS No.: 73863-55-5
M. Wt: 221.68 g/mol
InChI Key: FZGDNCQOGMDOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure with a 2-chloroethyl group at the 3-position and a methyl group at the 7-position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroethylamine and 7-methylquinoline.

    Formation of Intermediate: The 2-chloroethylamine is reacted with 7-methylquinoline under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit DNA synthesis by intercalating into the DNA structure, thereby preventing cell replication.

Comparison with Similar Compounds

Similar Compounds

    2-chloroethylquinoline: Lacks the methyl group at the 7-position.

    7-methylquinoline: Lacks the 2-chloroethyl group.

    3-(2-chloroethyl)quinoline: Lacks the methyl group at the 7-position.

Uniqueness

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one is unique due to the presence of both the 2-chloroethyl and 7-methyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its reactivity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-chloroethyl)-7-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGDNCQOGMDOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355917
Record name 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73863-55-5
Record name 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.